[4-Phenyl-5-(trifluoromethyl)-2-thienyl]methyl pivalate
Description
[4-Phenyl-5-(trifluoromethyl)-2-thienyl]methyl pivalate is a synthetic organic compound featuring a thiophene (thienyl) core substituted with a phenyl group at the 4-position and a trifluoromethyl (-CF₃) group at the 5-position. The methyl pivalate ester (-OCOC(CH₃)₃) is attached to the 2-position of the thienyl ring.
Properties
IUPAC Name |
[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3O2S/c1-16(2,3)15(21)22-10-12-9-13(11-7-5-4-6-8-11)14(23-12)17(18,19)20/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTFHMIRZWKXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Phenyl-5-(trifluoromethyl)-2-thienyl]methyl pivalate typically involves the condensation of appropriate precursors. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned reactions. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the trifluoromethyl group or other functional groups within the molecule.
Substitution: The phenyl and thienyl rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products: The major products depend on the specific reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl or thienyl rings.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, derivatives of thiophene and trifluoromethyl groups are explored for their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry: The compound finds applications in the production of advanced materials such as organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of [4-Phenyl-5-(trifluoromethyl)-2-thienyl]methyl pivalate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its binding affinity to biological targets. The phenyl and thienyl rings may interact with enzymes or receptors, modulating their activity through various pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound’s closest analogs are identified based on shared substituents (phenyl, -CF₃) or heterocyclic cores (thienyl, thiazole). Key examples include:
Ethyl 4-Methyl-2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate (CAS 175277-03-9)
- Core Structure : Thiazole (vs. thienyl in the target compound).
- Substituents : 3-(Trifluoromethyl)phenyl at position 2, ethyl ester at position 3.
- Similarity Score : 1.00 (structural similarity algorithm) .
- Key Difference : Thiazole rings exhibit greater aromaticity and polarity compared to thienyl, affecting electronic properties and solubility.
SEW2871 (5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole)
- Core Structure : Shares the [4-phenyl-5-(trifluoromethyl)-2-thienyl] moiety.
- Functional Group : Oxadiazole ring (vs. pivalate ester).
- Biological Role : Specific S1P1 receptor agonist .
- Key Difference : The oxadiazole group in SEW2871 enables receptor binding, while the pivalate ester in the target compound may prioritize metabolic stability.
Triazole-Thiadiazole Derivatives (e.g., 4-Phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thiol)
- Core Structure : Triazole-thiadiazole hybrid (vs. thienyl).
- Substituents: Phenyl, -CF₃ analogs absent; instead, thioether and amino groups dominate.
- Synthesis: Alkylation of thiol intermediates (e.g., with sodium monochloroacetate) .
- Key Difference : Greater hydrogen-bonding capacity due to -SH and -NH groups, enhancing aqueous solubility compared to the hydrophobic pivalate ester.
Physicochemical Properties
Notes:
- The pivalate ester in the target compound increases lipophilicity (LogP ~4.2), favoring blood-brain barrier penetration but limiting aqueous solubility.
- Thiazole and triazole analogs exhibit lower LogP values due to polar heterocycles and ionic salt forms .
Biological Activity
[4-Phenyl-5-(trifluoromethyl)-2-thienyl]methyl pivalate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₃F₃O₂S
- Molecular Weight : 304.32 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Investigated for its effectiveness against various bacterial strains.
- Anticancer Properties : Exhibits cytotoxic effects against several cancer cell lines.
Antimicrobial Activity
Recent studies have shown that this compound demonstrates significant antimicrobial activity. The compound was tested against common pathogens, with results indicating inhibition of growth at varying concentrations.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound was evaluated through in vitro assays on various cancer cell lines. The compound exhibited dose-dependent cytotoxicity.
Case Study: Cytotoxicity Assay
In a study involving human breast cancer cell lines (MCF-7), the compound showed the following IC₅₀ values:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 0.25 |
| MDA-MB-231 | 0.30 |
These results suggest that this compound may effectively inhibit the proliferation of these cancer cells.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways involved in cell survival.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound | Biological Activity |
|---|---|
| Methyl 6-chloro-4-methyl indole | Antimicrobial, anticancer |
| 5-Methyl-9-(trifluoromethyl)quinolinium | Anticancer (IC₅₀ = 0.051 µM) |
This comparison highlights the potential advantages of this compound in terms of potency and selectivity against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
